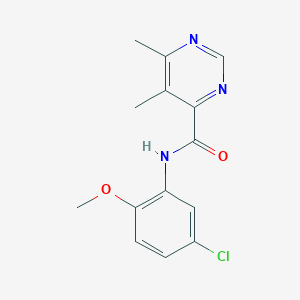
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurological disorders.
Wirkmechanismus
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by inhibiting the activation of JNK, which is involved in the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death pathways. By inhibiting JNK activation, N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide prevents the phosphorylation of c-Jun and the subsequent activation of cell death pathways.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders. It has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease and to improve cognitive function in a mouse model of Alzheimer's disease. N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide and its effects on other signaling pathways in the brain.
Synthesemethoden
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dimethyloxirane to form 5-chloro-2-methoxy-N-(2,3-epoxypropyl)aniline. This intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine-5-carboxylic acid to form N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in cell death pathways.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-9(2)16-7-17-13(8)14(19)18-11-6-10(15)4-5-12(11)20-3/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCAQKCBTDJYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)
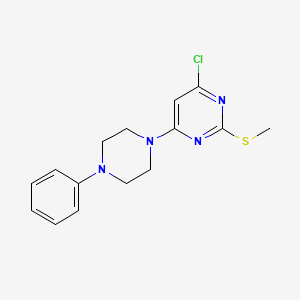

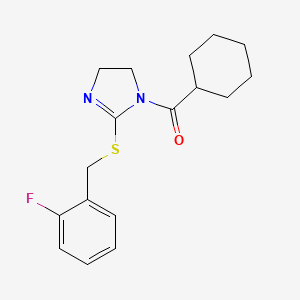
![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)


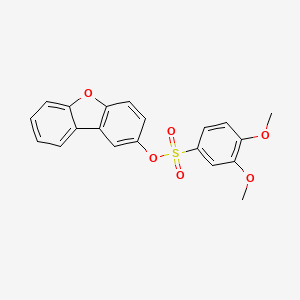
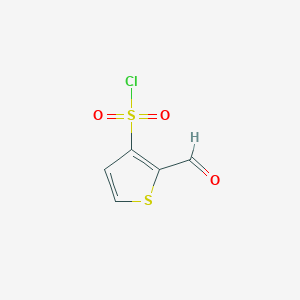
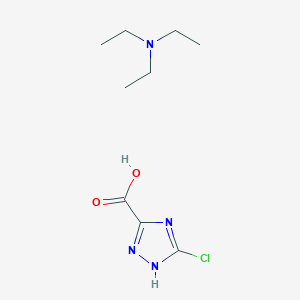
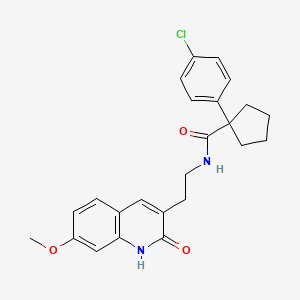
![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)